Doxorubicin Hydrochloride

Catalog No.
S548611
CAS No.
25316-40-9
M.F
C27H29NO11.ClH
C27H30ClNO11
M. Wt
580.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxorubicin Hydrochloride

CAS Number

25316-40-9

Product Name

Doxorubicin Hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H29NO11.ClH
C27H30ClNO11

Molecular Weight

580.0 g/mol

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Solubility

Soluble (NTP, 1992)

Synonyms

4' Epi Adriamycin, 4' Epi Doxorubicin, 4' Epi DXR, 4' Epiadriamycin, 4' Epidoxorubicin, 4'-Epi-Adriamycin, 4'-Epi-Doxorubicin, 4'-Epi-DXR, 4'-Epiadriamycin, 4'-Epidoxorubicin, Ellence, EPI cell, EPI-cell, EPIcell, Epilem, Epirubicin, Epirubicin Hydrochloride, Farmorubicin, Farmorubicina, Farmorubicine, Hydrochloride, Epirubicin, IMI 28, IMI-28, IMI28, NSC 256942, NSC-256942, NSC256942, Pharmorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Exploring Mechanisms of Action:

Researchers are actively investigating the precise mechanisms by which DOX·HCl exerts its anti-cancer effects. Studies have shown it interferes with DNA replication and repair through its interaction with topoisomerase II enzymes, ultimately leading to cell death []. Additionally, DOX·HCl can induce the formation of free radicals, further damaging cancer cells [].

Preclinical Studies and Drug Development:

DOX·HCl serves as a benchmark drug in preclinical studies for evaluating the efficacy and safety of novel anti-cancer agents. Its established mechanisms and well-documented effects allow researchers to compare the performance of new drugs against a known standard []. This knowledge is crucial for identifying promising candidates for further clinical development.

Investigating Drug Delivery Systems:

A major challenge associated with DOX·HCl is its potential for cardiotoxicity. Researchers are exploring various drug delivery systems to improve its therapeutic efficacy and minimize side effects. These systems aim to deliver the drug specifically to cancer cells, reducing its exposure to healthy tissues [].

Understanding Drug Resistance:

Cancer cells can develop resistance to DOX·HCl, limiting its effectiveness in certain cases. Research is ongoing to understand the mechanisms of resistance and identify strategies to overcome it. This knowledge is essential for improving treatment outcomes and preventing relapse [].

Doxorubicin Hydrochloride is a cytotoxic anthracycline antibiotic derived from the bacterium Streptomyces peucetius var. caesius. It is primarily used in the treatment of various cancers, including breast cancer, lung cancer, and lymphoma. The compound is characterized by its ability to intercalate into DNA, leading to disruption of DNA replication and transcription, which ultimately induces apoptosis in cancer cells. The chemical formula for Doxorubicin Hydrochloride is C27H30ClNO11, with a molar mass of approximately 579.98 g/mol .

DOX's primary mechanism of action involves DNA intercalation and topoisomerase II inhibition [].

  • DNA intercalation: DOX inserts itself between DNA base pairs, disrupting DNA replication and transcription [].
  • Topoisomerase II inhibition: Topoisomerase II enzymes are essential for DNA unwinding during cell division. DOX binds to these enzymes, preventing them from completing their function and leading to DNA damage [].

This combined effect ultimately triggers cell death in cancer cells [].

DOX is a potent drug with significant safety concerns:

  • Cardiotoxicity: DOX can cause cumulative damage to heart muscle, leading to heart failure. This is a major dose-limiting side effect.
  • Myelosuppression: DOX can suppress bone marrow function, reducing blood cell production and increasing the risk of infection.
  • Genotoxicity: DOX can damage DNA and potentially increase the risk of secondary cancers.

Doxorubicin Hydrochloride is a highly regulated medication administered by healthcare professionals only due to its severe side effects.

Data:

  • The risk of heart failure with DOX increases with cumulative dose.
  • DOX can cause significant reductions in white blood cell counts, increasing the risk of infection.

Doxorubicin undergoes several metabolic pathways within the body:

  • One-Electron Reduction: This pathway produces a semiquinone radical, which can generate reactive oxygen species (ROS) that contribute to its cytotoxic effects.
  • Two-Electron Reduction: The primary metabolic route, converting doxorubicin into doxorubicinol via enzymes such as carbonyl reductases.
  • Deglycosidation: This minor pathway results in the formation of doxorubicin deoxyaglycone or hydroxyaglycone .

The compound's interaction with DNA involves intercalation between base pairs, leading to strand breakage and inhibition of topoisomerase II activity, which is crucial for DNA replication .

Doxorubicin exhibits potent antitumor activity through multiple mechanisms:

  • DNA Intercalation: It inserts itself between DNA base pairs, disrupting the double helix structure and preventing replication.
  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex after strand breakage, it halts DNA repair processes.
  • Reactive Oxygen Species Generation: The drug can induce oxidative stress in cells, leading to further cellular damage and apoptosis .

Adverse effects include cardiotoxicity, which limits its cumulative dosing due to potential heart damage .

Doxorubicin is synthesized through fermentation processes involving specific strains of Streptomyces. The initial precursor is daunorubicin, which undergoes enzymatic modifications to yield doxorubicin. Genetic engineering techniques have also been employed to enhance production yields by introducing or modifying genes responsible for doxorubicin biosynthesis in various Streptomyces strains .

Doxorubicin Hydrochloride is widely used in oncology for treating various malignancies:

  • Breast Cancer
  • Lung Cancer
  • Ovarian Cancer
  • Lymphomas (both Hodgkin's and non-Hodgkin's)
  • Sarcomas
  • Leukemias

Additionally, it has been utilized in liposomal formulations for targeted therapy in patients who have not responded to conventional treatments .

Doxorubicin interacts with several biological molecules:

  • Enzymes: It inhibits topoisomerase II and interferes with the activity of DNA and RNA polymerases.
  • Iron: When combined with iron, doxorubicin can enhance free radical production, amplifying its cytotoxic effects but also increasing the risk of cardiotoxicity.
  • Antioxidants: Studies suggest that antioxidants may mitigate some adverse effects associated with doxorubicin administration .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with Doxorubicin Hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
DaunorubicinStructural analogLess potent than doxorubicin; primarily used for acute leukemias.
EpirubicinStructural analogModified version with reduced cardiotoxicity; commonly used in breast cancer treatment.
IdarubicinStructural analogMore potent against certain leukemias; less cardiotoxic than doxorubicin.
MitoxantroneAnthracenedione derivativeDifferent mechanism; less effective against solid tumors but used in prostate cancer.

Doxorubicin's unique combination of mechanisms—particularly its ability to intercalate into DNA and generate reactive oxygen species—distinguishes it from these similar compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

579.1507385 g/mol

Monoisotopic Mass

579.1507385 g/mol

Heavy Atom Count

40

Appearance

Orange-Red Solid

Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)

UNII

82F2G7BL4E

Related CAS

23214-92-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (77.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (27.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (32.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (33.99%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (92.81%): May cause cancer [Danger Carcinogenicity];
H360 (31.37%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Celdoxome pegylated liposomal is indicated in adults: as monotherapy for patients with metastatic breast cancer , where there is an increased cardiac risk. or treatment of advanced ovarian cancer in women who have failed a first-line platinum-based chemotherapy regimen. in combination with bortezomib for the treatment of progressive multiple myeloma in patients who have received at least one prior therapy and who have already undergone or are unsuitable for bone marrow transplant. for treatment of AIDS-related Kaposi's sarcoma (KS) in patients with low CD4 counts (< 200 CD4 lymphocytes/mm3) and extensive mucocutaneous or visceral disease. Celdoxome pegylated liposomal may be used as first-line systemic chemotherapy, or as second line chemotherapy in AIDS-KS patients with disease that has progressed with, or in patients intolerant to, prior combination systemic chemotherapy comprising at least two of the following agents: a vinca alkaloid, bleomycin and standard doxorubicin (or other anthracycline).
Caelyx pegylated liposomal is indicated: as monotherapy for patients with metastatic breast cancer , where there is an increased cardiac risk; for treatment of advanced ovarian cancer in women who have failed a first-line platinum-based chemotherapy regimen; in combination with bortezomib for the treatment of progressive multiple myeloma in patients who have received at least one prior therapy and who have already undergone or are unsuitable for bone marrow transplant; for treatment of AIDS-related Kaposi's sarcoma (KS) in patients with low CD4 counts (
Myocet liposomal, in combination with cyclophosphamide, is indicated for the first-line treatment of metastatic breast cancer in adult women.
Treatment of breast and ovarian cancer .
Treatment of hepatocellular carcinoma

NCI Cancer Drugs

Drug: Epirubicinhydrochloride
US Brand Name(s): Ellence
FDA Approval: Yes
Epirubicin hydrochloride is approved to be used with other drugs to treat: Breast cancer. It is used after surgery in patients whose cancer has spread to the lymph nodes under the arm.
Epirubicin hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L01DB01
L01DB

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

56390-09-1
25316-40-9

Wikipedia

Doxorubicin_hydrochloride

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types